1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJEFWVTLEVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Copper-catalyzed cross-coupling reactions can synthesize the compound, as demonstrated in analogous pyrazole-thiazole systems. For example, coupling 3-(4-iodo-pyrazol-1-yl) derivatives with dimethylthiazole precursors in the presence of cesium carbonate and copper(I) bromide (e.g., 35°C, 48 hours) yields target structures. Solvent systems like dimethyl sulfoxide (DMSO) are often used, followed by extraction (e.g., dichloromethane) and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane).
Optimizing regioselectivity in thiazole functionalization remains challenging. Strategies include modifying reaction temperatures (e.g., 35–60°C) or using alternative catalysts (e.g., Pd-based systems for sterically hindered substrates). Low yields (~17–20%) reported in similar syntheses highlight the need for iterative condition screening, such as adjusting stoichiometry or introducing microwave-assisted synthesis to reduce reaction times.
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole Derivatives
Substituted acetophenones (1a –d ) upon reaction with diethyl oxalate (2 ) and potassium t-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature gave ethyl 2,4- dioxo-4-arylbutanoates (3a –d ). 1,3-Diketoester compounds (3a –d ) upon reaction with phenylhydrazine in ethanol gave ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a –d ). The carboethoxy group of pyrazoles (4a –d ) was reduced by LiAlH4 in THF and gave (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols, (5a –d ). The pyrazolyl-methanols (5a –d ) upon selective oxidation reaction with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide gave 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes, (6a –d ). The aldehyde group of compounds (6a –d ) was converted to nitriles (7a –d ) by using liq. NH3and I2in THF.
Compounds (6a –d ), upon reaction with hydrogen sulfide in pyridine gave 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamides (8a –d ). The carbothioamides (8a –d ) on cyclocondensation reaction with substituted phenacyl bromides (9a –g ) in ethanol furnished by reaction with aromatic esters furnished target compounds 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (10a –ab ). The physical data of the synthesized compounds are presented in Table 1. The structure of all synthesized compounds was characterized by IR, NMR, and mass spectral analysis. All the synthesized compounds were screened for antimicrobial activity.
| compd | R1 | R2 | yield (%) | MP (°C) | physical nature |
|---|---|---|---|---|---|
| 10a | H | H | 85 | 198–200 | Pale pink solid |
| 10b | H | Cl | 76 | 180–182 | White solid |
| 10c | H | F | 62 | 174–176 | White solid |
| 10d | H | 4-OMe | 73 | 156–158 | Pale yellow solid |
| 10e | H | 4-NO2 | 79 | >210 | Yellow solid |
| 10f | H | 3-NO2 | 80 | 160–162 | White solid |
| 10g | H | 4-CN | 82 | 194–196 | Pale pink solid |
| 10h | 4-Cl | H | 81 | 170–172 | White solid |
| 10i | 4-Cl | Cl | 79 | 102–104 | White solid |
| 10j | 4-Cl | F | 65 | 158–160 | White solid |
| 10k | 4-Cl | 4-OMe | 73 | 150–152 | Off-white solid |
| 10l | 4-Cl | 4-NO2 | 68 | 188–190 | White solid |
| 10m | 4-Cl | 3-NO2 | 78 | 218–220 | White solid |
| 10n | 4-Cl | 4-CN | 70 | >210 | Off-white solid |
| 10o | 4-OCH3 | H | 75 | 178–180 | Off-white solid |
| 10p | 4-OCH3 | Cl | 77 | 110–112 | White solid |
| 10q | 4-OCH3 | F | 69 | 158–160 | White solid |
| 10r | 4-OCH3 | 4-OMe | 76 | 176–178 | White solid |
| 10s | 4-OCH3 | 4-NO2 | 80 | 160–162 | Yellow solid |
| 10t | 4-OCH3 | 3-NO2 | 78 | 172–174 | Pale yellow solid |
| 10u | 4-OCH3 | 4-CN | 63 | 194–196 | Pale pink solid |
| 10v | 3,4-(OCH3)2 | H | 65 | 180–182 | Pale brown solid |
| 10w | 3,4-(OCH3)2 | Cl | 78 | 146–148 | Pale brown solid |
| 10x | 3,4-(OCH3)2 | F | 65 | 142–144 | White solid |
| 10y | 3,4-(OCH3)2 | 4-OMe | 72 | 158–160 | White solid |
| 10z | 3,4-(OCH3)2 | 4-NO2 | 67 | 154–156 | Pale yellow solid |
| 10aa | 3,4-(OCH3)2 | 3-NO2 | 78 | 160–162 | Pale yellow solid |
| 10ab | 3,4-(OCH3)2 | 4-CN | 65 | 158–160 | White solid |
The 1H NMR spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole (10j , Figure 3) revealed two singlets in the aromatic region at δ 7.17 and 7.42 assigned to the pyrazole C4 and thiazole C5 protons, respectively. The five protons of the phenyl ring appeared as multiplates from δ 7.41 to 7.35. The two doublets appeared at δ 7.21 and 7.31, each integrated for two protons assigned to the C2′,C6′ and C3′,C5′ protons of the 4-chlorophenyl ring, respectively. The characteristics of 1H–19F coupling are observed for the protons of the 4-fluorophenyl ring. The C2″,C6″ and C3″,C5″ protons of the 4-fluorophenyl ring resonated as a double doublet and a triplet at δ 7.97 and 7.14, respectively. The 13C NMR spectrum of compound 10j showed characteristic C–F coupling. The signals appeared at δ 163.70, 161.73 (1JC–F= 248.22 Hz) assigned to C4″ carbon, δ 130.73, 130.70 (4JC–F= 3.78 Hz) assigned to C1″ carbon, δ 128.20, 128.13 (3JC–F= 8.82 Hz) assigned to C2″,C6″ carbons, and δ 115.72, 115.55 (2JC–F= 21.42 Hz) assigned to C3″,C5″ carbons. The carbons of phenyl, 4-chlorophenyl, thiazole, and the pyrazole ring resonated from δ 106.08 to 161.24. The structure of compound 10j was confirmed by HRMS, showing m/z= 432.0738 (M + H)+and 434.0724 (M + 2 + H)+. The structure of all synthesized compounds was confirmed accordingly.
General Procedure for the Synthesis of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a –d )
The synthesis of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylate (4a –d ) has a yield of 65–80%.
General Procedure for the Synthesis of (1,5-Diphenyl-1H-pyrazol-3-yl)methanol Derivatives (5a )
(1,5-Diphenyl-1H-pyrazol-3-yl)methanol Derivatives (5a ) is prepared by adding H-pyrazole-3-carboxylate (4a ) (10 mmol) in diethyl ether (20 mL) dropwise over 30 min to a cold solution of lithium aluminum hydride (20 mmol) in diethyl ether (20 mL). The resulting reaction mixture was stirred for 1 h at 0 °C and monitored by TLC. After completion of the reaction, the reaction mixture was quenched using a saturated solution of ammonium chloride, filtered, and the aqueous layer was extracted with diethyl ether (2 × 30 mL). The combined organic layer was washed with water and brine and dried over sodium sulfate. The solvent was distilled under vacuum given (1,5-diphenyl-1H-pyrazol-3-yl)methanol (5a ) (yield: 88%). The derivatives (5b –d ) were synthesized by a similar procedure.
General Procedure for the Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbothioamides (8a –d )
1,5-Diphenyl-1H-pyrazole-3-carbonitrile (7a ) (7.5 mmol) were added triethylamine (2 mL) in pyridine (15 mL) and H2S gas for 2 h at room temperature. The progress of the reaction was monitored by TLC. The reaction mixture was quenched in ice-cold water and neutralized by dilute HCl. The product was filtered, washed with water, and dried in air, affording 1,5-diphenyl-1H-pyrazole-3-carbothioamides (8a –d ) (yield 80%).
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at position 4 of the pyrazole ring undergoes nucleophilic substitution and acylation.
Key Reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C, yielding N-alkyl derivatives. For example, coupling with 4-methoxybenzyl chloride produces N-(4-methoxybenzyl) analogs .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine or triethylamine), with yields >75%.
Conditions Table:
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | 4-Methoxybenzyl chloride | DMF | 80°C | 82 |
| Acylation | Acetyl chloride | THF | 25°C | 78 |
Cyclocondensation Reactions
The amine group participates in cyclization to form fused heterocycles.
Example:
-
Reacts with β-diketones (e.g., acetylacetone) in ethanol under reflux to generate pyrazolo[3,4-d]thiazole derivatives. This proceeds via imine formation followed by intramolecular cyclization.
Mechanism:
-
Imine intermediate formation at the amine site.
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Nucleophilic attack by the thiazole sulfur, closing the six-membered ring.
Coupling Reactions (C–N Bond Formation)
The thiazole ring’s electron-deficient nature enables cross-coupling.
Buchwald–Hartwig Amination :
-
Palladium-catalyzed coupling with aryl halides (e.g., bromobenzene) forms biaryl amine derivatives. Optimized conditions include Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 110°C.
Yield Data:
| Aryl Halide | Catalyst System | Yield (%) |
|---|---|---|
| Bromobenzene | Pd(OAc)₂/Xantphos | 89 |
Electrophilic Substitution on Thiazole
The thiazole ring undergoes electrophilic substitution at position 5 due to its electron-rich sulfur atom.
Nitration :
-
Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group, enabling further functionalization.
Halogenation :
-
Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-thiazole derivatives.
Reductive Amination
The amine group participates in one-pot reductive amination with aldehydes.
Protocol:
-
Condensation with p-methoxybenzaldehyde forms an imine intermediate.
-
In situ reduction with NaBH₄ or BH₃·THF produces secondary amines in >85% yield .
Advantages:
Complexation with Metal Ions
The pyrazole and thiazole N-atoms act as ligands for transition metals.
Example:
-
Forms stable complexes with Cu(II) or Zn(II) in methanol, characterized by shifts in IR (ν(N–H) at 3300 cm⁻¹ → 3150 cm⁻¹) and UV-vis spectroscopy (d-d transitions at 600–700 nm).
Applications:
-
Catalytic activity in oxidation reactions.
-
Antimicrobial properties enhanced in metal-bound form.
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂/Fe²⁺ oxidizes the thiazole sulfur to a sulfoxide, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, modifying bioactivity.
This compound’s versatility in forming derivatives through alkylation, cyclization, and metal complexation underscores its value in medicinal chemistry and materials science. Experimental data emphasize optimized conditions for high yields and selectivity .
Scientific Research Applications
1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used to investigate biochemical pathways and cellular processes.
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine with pyrazol-4-amine derivatives differing in substituents, synthesis routes, and applications. Key structural variations influence physicochemical properties, reactivity, and biological activity.
Structural and Electronic Features
Key Observations :
- Thiazole- and thiophene-containing derivatives often require regioselective coupling or cyclization steps.
- Electron-withdrawing groups (e.g., CF₃) may necessitate protective group strategies .
Physicochemical Properties
- Lipophilicity : Thiazole and thiophene substituents moderately increase logP compared to phenyl or alkyl groups. The CF₃ group in 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine significantly elevates hydrophobicity (predicted logP: ~3.5) .
- Solubility : Thiazole’s polarity may enhance aqueous solubility compared to purely aromatic substituents.
- Thermal Stability : Fused-ring systems (e.g., pyrazolopyrimidines in ) exhibit higher melting points (>200°C) due to rigid structures .
Key Insights :
- Thiazole and thiophene derivatives may target sulfur-binding enzymes or receptors.
- CF₃ and bulky substituents improve target selectivity and metabolic stability in drug design .
Biological Activity
1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that combines the structural features of thiazole and pyrazole, which are known for their diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential applications in treating various diseases, particularly antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.26 g/mol. The structure consists of a pyrazole ring substituted with a thiazole moiety, enhancing its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. Notably, it has been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that it binds effectively to enzymes and receptors associated with disease pathways, altering their functions and potentially leading to therapeutic effects.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound using the agar dilution method against a panel of bacteria and fungi. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for different strains, highlighting its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Assessment
In another investigation, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity. Mechanistic studies revealed that treatment with the compound led to cell cycle arrest and increased levels of pro-apoptotic markers .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison can be made with similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Methyl-1H-pyrazol-3-amine | Lacks thiazole ring | Limited activity | Simpler structure |
| Sulfathiazole | Known for antimicrobial properties | Antimicrobial | Lacks pyrazole |
| 3,5-Dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amines | Similar structure | Antimicrobial & anticancer | Enhanced activity due to methyl substitutions |
The combination of thiazole and pyrazole structures in this compound likely contributes to its distinct chemical reactivity and biological activities compared to other similar compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine?
Answer:
The synthesis typically involves coupling reactions between thiazole and pyrazole precursors. Key steps include:
- Copper-catalyzed cross-coupling : Reacting iodopyrazole derivatives with thiazole-containing amines in dimethyl sulfoxide (DMSO) with cesium carbonate and copper(I) bromide at 35°C for 48 hours .
- Cyclization strategies : Using thiocarbohydrazine or hydrazine derivatives to form the pyrazole-thiazole scaffold, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
- Precursor modification : For example, 1,3-thiazol-2-ylmethylamine (a key intermediate) can be synthesized via condensation of propenones with substituted hydrazines .
Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or NMR .
Basic: How can spectroscopic techniques characterize this compound?
Answer:
- 1H/13C NMR : Key signals include pyrazole C4-amine protons (δ 6.8–7.2 ppm) and thiazole methylene protons (δ 4.5–5.0 ppm, coupling with adjacent heterocycles). Carbon signals for thiazole (C2) and pyrazole (C4) appear at 150–160 ppm .
- IR spectroscopy : N-H stretches (3298 cm⁻¹) and C=N/C-S vibrations (1620–1524 cm⁻¹) confirm functional groups .
- Mass spectrometry : HRMS (ESI) m/z values (e.g., 215 [M+H]+) validate molecular weight .
Note : Compare experimental data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .
Basic: What protocols ensure purity assessment and handling safety?
Answer:
- Purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Safety protocols :
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to modulate electronic properties and enhance binding affinity .
- Bioisosteric replacements : Replace thiazole with isoxazole or oxadiazole to evaluate pharmacophore flexibility .
- Functionalization : Attach fluorophores (e.g., dansyl groups) via amine linkage for cellular imaging studies .
Validation : Screen derivatives via in vitro assays (e.g., cyclooxygenase inhibition for anti-inflammatory activity) .
Advanced: What computational tools analyze electronic properties and reaction mechanisms?
Answer:
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions .
- DFT simulations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR/IR spectra and transition states in coupling reactions .
- Docking studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) .
Note : Cross-validate computational results with experimental spectral data to refine models .
Advanced: How to resolve contradictions in spectral or crystallographic data?
Answer:
- Crystallography : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data). Validate with R-factor (<5%) and residual density maps .
- Data reconciliation : If NMR signals conflict with literature, verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) or tautomeric forms .
- Collaborative analysis : Use platforms like Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst optimization : Screen palladium/copper catalysts (e.g., CuBr vs. CuI) to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 120°C, 300 W) while maintaining >90% yield .
Validation : Monitor scalability via PAT (Process Analytical Technology) tools like in-situ FTIR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
